molecular formula C17H15N5O4 B11190344 2-(morpholin-4-yl)-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(morpholin-4-yl)-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11190344
M. Wt: 353.33 g/mol
InChI Key: CSUSQICWOQYNTP-UHFFFAOYSA-N
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Description

2-(MORPHOLIN-4-YL)-5-(3-NITROPHENYL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a pyrido[2,3-d]pyrimidin-4-one core structure substituted with a morpholine ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MORPHOLIN-4-YL)-5-(3-NITROPHENYL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Nitration of the Phenyl Ring: The nitrophenyl group is typically introduced through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(MORPHOLIN-4-YL)-5-(3-NITROPHENYL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-(MORPHOLIN-4-YL)-5-(3-NITROPHENYL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(MORPHOLIN-4-YL)-5-(3-NITROPHENYL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-NITROPHENYL)MORPHOLIN-3-ONE: This compound shares the morpholine and nitrophenyl groups but lacks the pyrido[2,3-d]pyrimidin-4-one core.

    N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has a similar pyrido[2,3-d]pyrimidin-4-one core but different substituents.

Uniqueness

2-(MORPHOLIN-4-YL)-5-(3-NITROPHENYL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the morpholine ring and the nitrophenyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H15N5O4

Molecular Weight

353.33 g/mol

IUPAC Name

2-morpholin-4-yl-5-(3-nitrophenyl)-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H15N5O4/c23-16-14-13(11-2-1-3-12(10-11)22(24)25)4-5-18-15(14)19-17(20-16)21-6-8-26-9-7-21/h1-5,10H,6-9H2,(H,18,19,20,23)

InChI Key

CSUSQICWOQYNTP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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